![molecular formula C23H19ClF3N3O B2469446 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 338793-10-5](/img/structure/B2469446.png)
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Description
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H19ClF3N3O and its molecular weight is 445.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
- The compound's derivatives have been explored for their potential in synthesizing new series of pyridine and fused pyridine derivatives. These derivatives show promise in various chemical syntheses and potential applications in medicinal chemistry (Al-Issa, 2012).
Inhibitor Research
- Investigations into the structure-activity relationships of similar compounds have been conducted, focusing on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This research is crucial for understanding the potential therapeutic applications of these inhibitors in disease treatment (Palanki et al., 2000).
Antifungal Activity
- Some derivatives of the compound have shown moderate antifungal activities in vitro against various phytopathogenic fungi, indicating potential use in agricultural or pharmaceutical fungicides (Wu et al., 2012).
Polymer Synthesis
- Research has explored its use in the synthesis of polyimides, which are valuable materials in various industrial applications due to their excellent thermal stability and mechanical properties (Myung et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
- The compound and its derivatives have been studied for their potential use in photoluminescence and electroluminescence, specifically in the development of organic light-emitting diodes (OLEDs) (Su & Zheng, 2018).
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c24-19-12-16(23(25,26)27)14-28-20(19)13-21-18-9-5-4-6-15(18)10-11-30(21)22(31)29-17-7-2-1-3-8-17/h1-9,12,14,21H,10-11,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYNJSOXIQLZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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